molecular formula C16H11N3O3S B15042908 2-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

2-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B15042908
M. Wt: 325.3 g/mol
InChI Key: CBRUAMMPCJIORF-UHFFFAOYSA-N
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Description

2-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-aminothiazole with a substituted benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-amino-N-(4-phenyl-1,3-thiazol-2-yl)benzamide.

    Substitution: Various substituted thiazole derivatives.

    Condensation: Schiff bases.

Scientific Research Applications

2-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent compared to similar compounds .

Properties

Molecular Formula

C16H11N3O3S

Molecular Weight

325.3 g/mol

IUPAC Name

2-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C16H11N3O3S/c20-15(12-8-4-5-9-14(12)19(21)22)18-16-17-13(10-23-16)11-6-2-1-3-7-11/h1-10H,(H,17,18,20)

InChI Key

CBRUAMMPCJIORF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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